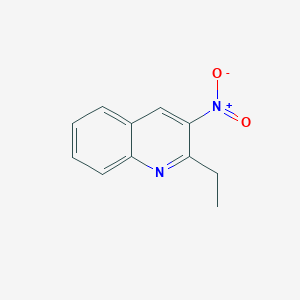

2-Ethyl-3-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-ethyl-3-nitroquinoline |

InChI |

InChI=1S/C11H10N2O2/c1-2-9-11(13(14)15)7-8-5-3-4-6-10(8)12-9/h3-7H,2H2,1H3 |

InChI Key |

BJEOXPWZHDEDBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Ethyl-3-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a potential synthetic pathway for 2-Ethyl-3-nitroquinoline. While direct literature on the synthesis of this specific compound is sparse, this document outlines a plausible and chemically sound approach derived from established methodologies for analogous quinoline derivatives. The guide includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic pathway to aid researchers in their synthetic endeavors. This document is intended to serve as a foundational resource for the laboratory-scale synthesis of this compound, a compound of interest for further investigation in medicinal chemistry and materials science.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties, has made them a focal point of significant research in drug discovery and development. The introduction of a nitro group and an ethyl group at the 2 and 3 positions of the quinoline ring, respectively, is anticipated to modulate the molecule's electronic and steric properties, potentially leading to novel pharmacological profiles. This guide details a proposed synthetic route for this compound, leveraging the well-established Friedländer annulation, a reliable method for quinoline synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the reaction of 2-aminobenzaldehyde with 1-nitropropane. This reaction, an adaptation of the Friedländer synthesis, is expected to yield the target molecule.

Figure 1: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound. These values are estimates based on typical yields and reaction conditions for similar transformations and should be optimized for specific laboratory settings.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Expected Yield (%) |

| 1 | 2-Aminobenzaldehyde, 1-Nitropropane | Piperidine | Ethanol | 78 (Reflux) | 6-8 | This compound | 75-85 |

Experimental Protocol

Materials and Equipment:

-

2-Aminobenzaldehyde

-

1-Nitropropane

-

Piperidine

-

Anhydrous Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add 1-nitropropane (1.2 eq) followed by a catalytic amount of piperidine (0.1 eq).

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with vigorous stirring for 6-8 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Piperidine is a corrosive and flammable liquid and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This technical guide presents a viable synthetic route for this compound based on established chemical principles. The provided experimental protocol and data serve as a valuable starting point for researchers. It is important to note that optimization of reaction conditions may be necessary to achieve the desired yield and purity. The successful synthesis of this compound will enable further exploration of its chemical and biological properties, contributing to the advancement of medicinal chemistry and related fields.

2-Ethyl-3-nitroquinoline: A Technical Guide for Chemical Researchers

Foreword: This document provides a comprehensive technical overview of 2-Ethyl-3-nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to a notable scarcity of published experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established principles of organic chemistry to predict its properties, reactivity, and potential biological significance. All predicted data should be treated as hypothetical until validated by empirical studies.

Molecular and Physicochemical Properties

This compound is a derivative of quinoline, a bicyclic heteroaromatic compound. The presence of an ethyl group at the 2-position and a nitro group at the 3-position significantly influences its electronic properties and reactivity.

Structural and Basic Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | PubChem |

| Molecular Weight | 202.21 g/mol | PubChem |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned | - |

| Predicted LogP | ~2.5 - 3.5 | ChemDraw Prediction |

| Predicted pKa (basic) | ~2.0 - 3.0 (for the quinoline nitrogen) | Based on substituted quinolines |

Predicted Physical Properties

The following physical properties are estimated based on trends observed in similar quinoline derivatives. These values await experimental confirmation.

| Property | Predicted Value | Rationale |

| Melting Point | 80 - 100 °C | Introduction of polar nitro and non-polar ethyl groups on the quinoline core. |

| Boiling Point | > 300 °C | High molecular weight and polar nature. |

| Appearance | Pale yellow to yellow crystalline solid | Typical for nitroaromatic compounds. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform); sparingly soluble in water. | Aromatic structure with a polar nitro group. |

Proposed Synthesis and Experimental Protocol

A definitive, published synthesis for this compound is not available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines and subsequent nitration. A potential two-step process is outlined below.

Proposed Synthetic Pathway

A logical approach involves the construction of the 2-ethylquinoline core followed by regioselective nitration. The Friedländer annulation is a classic and versatile method for quinoline synthesis.

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Ethylquinoline via Friedländer Annulation

-

Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add butanone (1.2 eq).

-

Catalysis: Add a catalytic amount of sodium hydroxide (0.1 eq) or p-toluenesulfonic acid (0.1 eq).

-

Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-ethylquinoline.

Step 2: Nitration of 2-Ethylquinoline

-

Reaction Setup: In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 2-ethylquinoline (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).

-

Reaction Conditions: Stir the reaction mixture at 0-5 °C for 1-2 hours. The directing effects of the ethyl group (ortho-, para-directing) and the quinoline nitrogen (meta-directing to the benzene ring) will influence the regioselectivity. Nitration at the 3-position is anticipated due to the deactivation of the benzene ring by the protonated quinolinium ion and activation of the pyridine ring by the ethyl group.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. A precipitate should form. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure this compound.

Predicted Chemical Reactivity and Spectral Properties

The reactivity of this compound is governed by the interplay of the electron-donating ethyl group and the electron-withdrawing nitro group on the quinoline scaffold.

Reactivity Profile

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group at the 3-position makes the 2- and 4-positions of the quinoline ring susceptible to nucleophilic attack.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would provide access to 2-ethylquinolin-3-amine, a potentially useful building block for further functionalization.

-

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution, especially under acidic conditions where the nitrogen is protonated. Any substitution would likely occur on the benzene portion of the ring system.

Predicted Spectral Data

Based on data from other nitroquinolines, the following spectral characteristics are anticipated.[1][2]

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons of the quinoline ring (δ 7.5-9.0 ppm), a quartet for the methylene protons of the ethyl group (δ ~3.0 ppm), and a triplet for the methyl protons of the ethyl group (δ ~1.4 ppm). |

| ¹³C NMR | Resonances for the quinoline carbons (δ 120-150 ppm), with the carbon bearing the nitro group shifted downfield. Resonances for the ethyl group carbons. |

| FT-IR (cm⁻¹) | Characteristic peaks for C=C and C=N stretching in the aromatic ring (1500-1600 cm⁻¹), strong asymmetric and symmetric N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹), and C-H stretching of the ethyl group (~2900-3000 cm⁻¹). |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 202. Fragmentation may involve the loss of the nitro group (NO₂) and cleavage of the ethyl group. |

Potential Biological Activity and Signaling Pathways

While no biological studies have been reported for this compound specifically, the broader class of nitroquinolines has demonstrated significant pharmacological potential.[3][4][5]

Antimicrobial and Anticancer Potential

Many nitroaromatic compounds exhibit biological activity that is dependent on the bioreduction of the nitro group to generate reactive nitrogen species, which can induce cellular damage in pathogens or cancer cells.[3] Quinoline derivatives, on the other hand, are known to intercalate with DNA and inhibit key enzymes such as topoisomerases.[6] The combination of these two pharmacophores in this compound suggests a high likelihood of antimicrobial and/or anticancer properties.

Generalized Signaling Pathway for Nitroaromatic Compounds

The mechanism of action for many nitroaromatic drugs involves intracellular activation by nitroreductases.

Figure 2: Generalized mechanism of action for nitroaromatic compounds.

Conclusion and Future Directions

This compound represents an under-explored molecule with significant potential in drug discovery and materials science. This guide provides a foundational, albeit predictive, overview of its chemical properties and potential applications. Future research should prioritize the following:

-

Development and optimization of a reliable synthetic route.

-

Thorough experimental characterization of its physicochemical and spectral properties.

-

In vitro and in vivo evaluation of its biological activities, particularly as an antimicrobial or anticancer agent.

The insights provided herein are intended to serve as a catalyst for further investigation into this promising compound and its derivatives.

References

- 1. Quinoline, 4-nitro- | C9H6N2O2 | CID 77341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethyl-3-nitroquinoline structural formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The presence of a nitro group, a strong electron-withdrawing functionality, and an ethyl group on the quinoline core suggests potential for diverse chemical reactivity and biological activity. While specific comprehensive studies on this compound are limited in publicly available literature, this guide consolidates the existing chemical data and explores potential biological relevance based on studies of structurally similar compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that experimental physical properties such as melting and boiling points are not consistently reported in the available literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.213 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CCC1=NC2=CC=CC=C2C=C1--INVALID-LINK--=O |

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature, providing a basis for its preparation in a laboratory setting.

Experimental Protocol

A general synthetic route is referenced in The Journal of Organic Chemistry, 2004, vol. 69, p. 1565. While the specific experimental details for the synthesis of this compound are not fully detailed in the readily available abstracts, a plausible synthetic approach for 2-substituted-3-nitroquinolines involves a multi-step process. A representative workflow for the synthesis of similar compounds is outlined below.

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not extensively documented. However, the broader class of 3-nitroquinoline derivatives has been investigated for potential therapeutic applications, particularly in oncology.

Studies on other 3-nitroquinoline compounds have indicated that they can exhibit antiproliferative effects against cancer cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[2] The proposed mechanism for some quinoline derivatives involves the inhibition of tyrosine kinases, which are crucial enzymes in cell growth and differentiation signaling pathways.

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, a potential mechanism of action for this compound, if it were to exhibit anticancer properties, could involve the EGFR signaling pathway.

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

It is critical to emphasize that this pathway is presented for illustrative purposes based on the activities of similar molecules and has not been experimentally validated for this compound.

Future Research Directions

The structural features of this compound warrant further investigation to elucidate its chemical and biological properties. Key areas for future research include:

-

Confirmation of Synthetic Routes: Detailed publication of the experimental protocol and characterization data for the synthesis of this compound.

-

Biological Screening: Evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activity of the compound against a panel of cell lines and pathogens.

-

Mechanism of Action Studies: If biological activity is observed, further studies to determine the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to understand the contribution of the ethyl and nitro groups to its activity.

Conclusion

This compound is a compound with a defined chemical structure and molecular weight. While its synthesis has been noted in the chemical literature, there is a notable absence of in-depth studies on its biological effects and potential applications. Based on the known activities of the broader class of 3-nitroquinolines, it represents a candidate for further investigation, particularly in the context of anticancer drug discovery. The information presented in this guide serves as a foundational resource for researchers interested in exploring the potential of this and related quinoline derivatives.

References

Spectroscopic Profile of 2-Ethyl-3-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Ethyl-3-nitroquinoline. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data obtained for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ) in ppm | 8.87 (d, J = 1.7 Hz, 1H), 8.54–8.25 (m, 2H), 7.67 (t, J = 8.0 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H)[1] | 164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24[1] |

| Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |

| Frequency | 400 MHz | 100 MHz |

Table 2: Mass Spectrometry (MS) Data

| Parameter | Value |

| Mass-to-Charge Ratio (m/z) | 195.11[1] |

| Ionization Mode | Not Specified |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

While specific experimental IR data for this compound was not found, the following table outlines the expected characteristic absorption bands based on its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Alkyl C-H | 3000 - 2850 | Stretch |

| C=N (in quinoline ring) | 1620 - 1580 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| Nitro (NO₂) | 1550 - 1500 and 1360 - 1320 | Asymmetric and Symmetric Stretch |

Experimental Protocols

The following are generalized experimental protocols typical for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the this compound sample is dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: The proton NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass all expected proton signals. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the solid this compound sample is prepared on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. This is achieved by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone), applying a drop of the solution to the plate, and allowing the solvent to evaporate.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the sample holder, and the sample spectrum is acquired. The instrument is typically set to scan the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: An appropriate ionization technique is employed to generate gas-phase ions. Electron Ionization (EI) is a common method for small, volatile molecules.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

2-Ethyl-3-nitroquinoline: A Technical Overview of a Novel Quinolone Derivative

A Note on the Subject

Initial research into the specific compound 2-Ethyl-3-nitroquinoline reveals a notable scarcity of dedicated scientific literature. While the broader family of quinolines and nitroquinolines has been the subject of extensive study for over a century, this particular derivative appears to be a novel or less-explored molecule. There is no readily available information detailing its specific discovery, detailed history, or comprehensive biological profiling in peer-reviewed journals or chemical databases.

This guide, therefore, aims to provide a comprehensive technical overview based on the established chemistry of closely related 2-alkyl-3-nitroquinolines and general principles of quinoline synthesis and reactivity. The information presented herein is extrapolated from existing knowledge of similar compounds and is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and other related molecules.

Introduction to the Quinoline Core

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, quinoline derivatives have since been identified in numerous natural products and have formed the basis for a wide array of synthetic drugs. The discovery of the potent antimalarial properties of quinine, a naturally occurring quinoline alkaloid, catalyzed extensive research into this heterocyclic system, leading to the development of crucial synthetic antimalarials like chloroquine and primaquine.

The introduction of a nitro group (NO₂) to the quinoline ring system dramatically alters its electronic properties and chemical reactivity. The nitro group is a strong electron-withdrawing group, which activates the quinoline core for certain chemical transformations and can impart significant biological activity. Nitro-containing compounds are known to exhibit a wide spectrum of biological effects, including antimicrobial, antiprotozoal, and anticancer activities.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not available, the following table summarizes the expected and known properties of the parent compound and a closely related analogue, 2-methyl-3-nitroquinoline. This provides a baseline for predicting the characteristics of this compound.

| Property | This compound (Predicted/Calculated) | 2-Methyl-3-nitroquinoline (Reported) | 3-Nitroquinoline (Reported) |

| Molecular Formula | C₁₁H₁₀N₂O₂ | C₁₀H₈N₂O₂ | C₉H₆N₂O₂ |

| Molecular Weight | 202.21 g/mol | 188.18 g/mol | 174.16 g/mol |

| CAS Number | Not Available | 75353-77-4 | 1748-11-6 |

| Appearance | Expected to be a crystalline solid | Crystalline solid | Crystalline solid |

| Melting Point | Not Available | Not Available | 109-111 °C |

| Boiling Point | Not Available | Not Available | Not Available |

| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |

Potential Synthetic Pathways

The synthesis of this compound can be approached through several established methods for the preparation of substituted quinolines. The choice of a specific route would depend on the availability of starting materials and the desired scale of the synthesis. Below are detailed protocols for plausible synthetic strategies.

Modified Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system. A modified approach, starting from a suitably substituted o-aminobenzaldehyde or o-aminoketone and a compound containing an α-methylene group adjacent to a carbonyl, can be envisioned.

Experimental Protocol:

-

Preparation of the Enamine Intermediate: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add 1-nitropropane (1.2 eq) and a catalytic amount of a secondary amine, such as pyrrolidine or piperidine.

-

Reaction Mixture: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the enamine intermediate.

-

Cyclization: Add a base, such as sodium ethoxide or potassium hydroxide, to the reaction mixture and heat to reflux for 6-12 hours. The base promotes the intramolecular cyclization and subsequent dehydration to form the quinoline ring.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Modified Friedländer synthesis of this compound.

Nitration of 2-Ethylquinoline

A more direct, though potentially less regioselective, approach involves the direct nitration of a pre-formed 2-ethylquinoline skeleton. The position of nitration on the quinoline ring is highly dependent on the reaction conditions.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid to prepare the nitrating mixture.

-

Reaction: To a solution of 2-ethylquinoline (1.0 eq) in concentrated sulfuric acid, slowly add the nitrating mixture dropwise while maintaining the temperature below 10 °C.

-

Reaction Time: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product, which may contain a mixture of nitro isomers, is then purified by fractional crystallization or column chromatography to isolate the 3-nitro isomer.

Caption: Nitration of 2-Ethylquinoline leading to isomeric products.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, based on the known activities of other nitroquinolines and related nitroaromatic compounds, several potential areas of interest for biological screening can be proposed.

Many nitroaromatic compounds exert their biological effects through bioreduction of the nitro group to form reactive nitroso, hydroxylamino, and amino metabolites. These reactive species can interact with cellular macromolecules, including DNA and proteins, leading to cytotoxic or mutagenic effects. This mechanism is the basis for the activity of several antimicrobial and anticancer drugs.

Proposed Mechanism of Action:

Caption: Proposed mechanism of action for this compound.

Future Directions

The lack of specific data on this compound presents a clear opportunity for further research. The primary focus should be on the unambiguous synthesis and characterization of this compound. Once a pure sample is obtained, a comprehensive evaluation of its physicochemical properties and a broad screening for biological activity would be warranted. Given the rich history of quinoline derivatives in drug discovery, this compound and its analogues represent a potentially untapped area for the development of new therapeutic agents.

The Biological Landscape of 2-Ethyl-3-nitroquinoline and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with 2-Ethyl-3-nitroquinoline and its structurally related derivatives. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, and the introduction of a nitro group at the 3-position, often in conjunction with various substituents at the 2-position, has been shown to confer a range of biological effects. This document synthesizes key findings on their anticancer and antimicrobial properties, detailing the experimental methodologies used to ascertain these activities and visualizing the underlying mechanisms of action.

Anticancer Activity

Derivatives of 3-nitroquinoline have emerged as a noteworthy class of compounds with potential applications in oncology. Research has primarily focused on their ability to inhibit key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of various 3-nitroquinoline derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series of 3-nitroquinolines | A431 (human epidermoid carcinoma) | Micromolar to nanomolar range | [1] |

| MDA-MB-468 (breast cancer) | Micromolar to nanomolar range | [1] | |

| Compound 3j | MCF-7 (breast cancer) | - (82.9% growth reduction) | [2] |

| Compound 3a | MCF-7 (breast cancer) | - (54.4% apoptosis) | [2] |

| 2-styryl-8-hydroxy quinolines (SA series) | HCT 116 (colon cancer) | 2.52 - 4.69 | [3] |

| 2-styryl-8-nitro quinolines (SB series) | HCT 116 (colon cancer) | 2.897 - 10.37 | [3] |

Mechanism of Action: EGFR Inhibition and Apoptosis Induction

Several studies suggest that the anticancer properties of 3-nitroquinoline derivatives are linked to their ability to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell signaling.[1] Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[2] One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), leading to cellular stress and triggering p53-independent apoptosis.[4]

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of certain quinoline derivatives.

Caption: Proposed anticancer mechanism of quinoline derivatives.

Experimental Protocols

-

Cell Plating: Cancer cells (e.g., A431, MDA-MB-468) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 3-nitroquinoline derivatives for a specified period (e.g., 48 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

-

Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured spectrophotometrically to determine cell viability.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, K-562, HeLa) are cultured in appropriate media.

-

Treatment: Cells are treated with the test compounds for a designated time.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the colored formazan solution is measured, which is proportional to the number of viable cells.

Antimicrobial Activity

Quinoline derivatives have a long history of use as antimicrobial agents. The introduction of different substituents on the quinoline ring can modulate their spectrum of activity against various pathogens.

Quantitative Data: Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound Qa5 | Xanthomonas oryzae (Xoo) | 3.12 | [5][6] |

| Xanthomonas axonopodis pv. citri (Xac) | 1.56 | [5] | |

| Pseudomonas syringae pv. actinidiae (Ps) | 3.12 | [5] | |

| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | [7] |

| Ethyl 2-(quinolin-4-yl)propanoates | Helicobacter pylori | Potent activity reported | [8] |

Mechanism of Action: Disruption of Bacterial Cell Integrity

The antibacterial mechanism of some quinoline derivatives involves the disruption of the bacterial cell membrane integrity. This can lead to leakage of intracellular components and ultimately cell death. Additionally, some compounds can induce intracellular oxidative damage in bacteria.[5][6]

Below is a workflow diagram for a typical antimicrobial susceptibility test.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

-

Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Serial dilutions of the compound are made in a liquid growth medium (e.g., Muller-Hinton broth) in a series of test tubes or a microtiter plate.

-

Standardized Inoculum: A standardized suspension of the test microorganism is prepared and added to each dilution.

-

Incubation: The tubes or plate are incubated under appropriate conditions (e.g., 37°C for 16-18 hours).

-

Observation: The lowest concentration of the compound that shows no visible growth of the microorganism is recorded as the MIC.

-

Culture Preparation: An early log phase culture of H. pylori is prepared in Brucella broth supplemented with fetal bovine serum.

-

Assay Setup: In 24-well microplates, 0.1 mL of the test compound (diluted in DMSO) is mixed with 1.0 mL of the bacterial culture.

-

Incubation: The plates are incubated at 37°C under microaerobic conditions.

-

Growth Monitoring: Bacterial growth is monitored by measuring the optical density at 600 nm at regular intervals.

Conclusion

The available literature strongly suggests that the 3-nitroquinoline scaffold, particularly when substituted at the 2-position, is a promising starting point for the development of novel therapeutic agents. The anticancer activity, often linked to EGFR inhibition and induction of apoptosis, and the broad-spectrum antimicrobial effects highlight the versatility of this chemical class. Further research, including the synthesis and biological evaluation of a wider range of derivatives of this compound, is warranted to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations in this area.

References

- 1. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Potential Mechanism of Action of 2-Ethyl-3-nitroquinoline in Biological Systems: A Technical Guide

Disclaimer: Direct experimental studies detailing the mechanism of action for 2-Ethyl-3-nitroquinoline are not extensively available in publicly accessible scientific literature. This guide, therefore, extrapolates potential mechanisms based on the biological activities of structurally related nitroquinoline and quinoline derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for further investigation.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The introduction of a nitro group at the 3-position of the quinoline core, as seen in this compound, can significantly influence its biological profile. This technical guide consolidates findings from related compounds to propose a potential mechanism of action for this compound, focusing on its plausible roles in anticancer and antimicrobial activities.

Potential Anticancer Activity

The anticancer potential of 3-nitroquinoline derivatives has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Studies on novel 3-nitroquinoline derivatives have demonstrated their potential as antiproliferative agents against tumor cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration. The proposed mechanism involves the 3-nitroquinoline scaffold binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling.

Hypothetical Signaling Pathway: EGFR Inhibition by this compound

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Cytotoxicity and Induction of Apoptosis

Nitroquinoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[2] While the precise mechanism for this compound is unconfirmed, related compounds suggest a multi-faceted approach that may include:

-

Generation of Reactive Oxygen Species (ROS): Some quinolone derivatives can induce the formation of ROS under specific conditions (e.g., UVA irradiation), leading to oxidative stress and cellular damage.[3] This can trigger apoptosis through the mitochondrial pathway.

-

DNA Damage: The generation of ROS and direct interaction with DNA can cause strand breaks, leading to cell cycle arrest and apoptosis.[3]

Quantitative Data from Related Nitroquinoline Derivatives:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3-Nitroquinolines | A431 (epidermoid carcinoma) | Micromolar to Nanomolar | [1] |

| 3-Nitroquinolines | MDA-MB-468 (breast cancer) | Micromolar to Nanomolar | [1] |

| 7-Methyl-8-Nitro-quinoline | Caco-2 (colorectal adenocarcinoma) | 1.871 | [2] |

| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (colorectal adenocarcinoma) | 0.535 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized representation based on standard cytotoxicity testing methodologies.

-

Cell Culture: Cancer cell lines (e.g., A431, MDA-MB-468, Caco-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental Workflow: Cytotoxicity Assessment

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Potential Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. The mechanism of action for quinolone antibiotics typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

While direct evidence for this compound is lacking, it is plausible that its mechanism could involve:

-

Inhibition of DNA Gyrase: Similar to other quinolones, it may bind to the DNA-gyrase complex, leading to the stabilization of DNA strand breaks and subsequent bacterial cell death.

-

Disruption of Cellular Respiration: Some nitroaromatic compounds are known to be reduced by bacterial nitroreductases to form reactive nitroso and hydroxylamino derivatives. These reactive species can inhibit enzymes involved in cellular respiration and other vital cellular processes.

Logical Relationship: Proposed Antimicrobial Mechanism

Caption: Plausible antimicrobial mechanisms of action for this compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the existing literature on related nitroquinoline compounds provides a strong foundation for proposing its potential biological activities. The primary hypothesized mechanisms include the inhibition of EGFR signaling and the induction of cytotoxicity in cancer cells, as well as the inhibition of bacterial DNA gyrase and the generation of reactive intermediates in microbes.

Future research should focus on:

-

In vitro enzyme assays: To directly assess the inhibitory activity of this compound against EGFR, DNA gyrase, and other potential molecular targets.

-

Cell-based signaling studies: To confirm the modulation of specific signaling pathways, such as the EGFR cascade, in response to treatment.

-

Detailed cytotoxicity and apoptosis assays: To characterize the mode of cell death induced by the compound.

-

Antimicrobial susceptibility testing: To determine the spectrum of activity against various bacterial and fungal strains.

A thorough investigation into these areas will be crucial for validating the therapeutic potential of this compound and guiding its further development as a potential anticancer or antimicrobial agent.

References

physical properties of 2-Ethyl-3-nitroquinoline (melting point, boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known physical properties of 2-Ethyl-3-nitroquinoline. Due to the limited availability of experimental data for this specific compound, this document presents predicted values and outlines standardized experimental protocols for the determination of its melting point, boiling point, and density.

Core Physical Properties

| Physical Property | Value | Source |

| Melting Point | Not Available | - |

| Boiling Point | 310.3 ± 22.0 °C (Predicted) | [1] |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [1] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the melting point, boiling point, and density of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this occurs over a narrow range.[2][3] An impure compound will typically exhibit a depressed and broadened melting range.[2][3]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4][5] This assembly is then placed in a melting point apparatus, which can be an oil bath (like a Thiele tube) or a metal block heater.[2]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[2] Constant stirring is necessary for an oil bath to ensure uniform temperature distribution.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[4][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]

Methodology: Capillary Method (Siwoloboff's Method)

-

Sample Preparation: A small quantity of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[1][6]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a metal block heater.[1][6]

-

Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1] At this point, the heating is stopped. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit of volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

Methodology: Volume Displacement

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[8][9]

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble, and the initial volume is recorded. The weighed solid sample is then carefully submerged in the liquid. The new volume is recorded, and the difference between the initial and final volumes gives the volume of the solid.[8][9]

-

Calculation: The density is calculated by dividing the mass of the sample by its determined volume.[9]

Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a novel chemical compound.

Caption: Workflow for the Synthesis, Purification, and Physical Characterization of a Chemical Compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. athabascau.ca [athabascau.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. byjus.com [byjus.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 9. science.valenciacollege.edu [science.valenciacollege.edu]

In-depth Technical Guide on the Solubility of 2-Ethyl-3-nitroquinoline and Related Derivatives

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the solubility of 2-Ethyl-3-nitroquinoline and related quinoline derivatives. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document focuses on the general solubility characteristics of quinoline compounds and outlines the standard experimental protocols for solubility determination.

Solubility of Quinoline Derivatives: A Qualitative Overview

Quinoline, a heterocyclic aromatic organic compound, is described as being only slightly soluble in cold water but readily dissolves in hot water and most organic solvents[1]. Its derivatives exhibit a range of solubilities depending on their specific functional groups. For instance, some quinoline derivatives are reported to be insoluble in water but soluble in hot alcohol[2]. The presence of a nitro group, as in 8-nitroquinoline, also results in insolubility in water but solubility in alcohol[3]. The general trend suggests that while the quinoline core has some affinity for polar solvents, especially at elevated temperatures, its derivatives are often more soluble in organic solvents.

Table 1: Qualitative Solubility of Selected Quinoline Derivatives

| Compound | Solvent | Solubility | Reference |

| Quinoline | Cold Water | Slightly Soluble | [1] |

| Quinoline | Hot Water | Readily Soluble | [1] |

| Quinoline | Most Organic Solvents | Readily Soluble | [1] |

| Unspecified Quinoline Derivative | Water | Insoluble | [2] |

| Unspecified Quinoline Derivative | Hot Alcohol | Soluble | [2] |

| 8-Nitroquinoline | Water | Insoluble | [3] |

| 8-Nitroquinoline | Alcohol | Soluble | [3] |

| 5-acetyl-8-hydroxy-1H-quinolin-2-one | Water | Insoluble | [4] |

| 5-acetyl-8-hydroxy-1H-quinolin-2-one | Ethanol | Soluble | [4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method, often referred to as the isothermal equilibrium method, is a standard procedure in chemical and pharmaceutical research.

Objective: To determine the equilibrium solubility of a solid solute in a given solvent at a specific temperature.

Materials:

-

The solid compound (solute) of interest (e.g., this compound).

-

A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane).

-

Thermostatically controlled shaker or water bath.

-

Analytical balance.

-

Centrifuge.

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system.

-

Volumetric flasks and pipettes.

-

Syringe filters (e.g., 0.45 µm PTFE).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid solute to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for reaching equilibrium should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the solute in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

This guide provides a foundational understanding of the solubility of quinoline derivatives and a robust methodology for its experimental determination. For specific applications involving this compound, it is imperative that researchers conduct their own solubility studies using the protocols outlined herein to obtain precise quantitative data.

References

Quantum Chemical Blueprint of 2-Ethyl-3-nitroquinoline: A Technical Guide for Drug Discovery and Materials Science

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2-Ethyl-3-nitroquinoline, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into its molecular properties through theoretical investigations. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential applications.

Molecular Structure and Optimization

The foundational step in the quantum chemical analysis of this compound is the optimization of its molecular geometry. This process seeks to find the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. Density Functional Theory (DFT) is a robust method for this purpose, with the B3LYP functional and a 6-311++G(d,p) basis set offering a good balance of accuracy and computational cost.[1] The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.37 | C1-C2-C3 | 120.5 |

| C2-N1 | 1.33 | C2-N1-C9 | 117.8 |

| C3-N2 | 1.47 | C3-C4-C10 | 119.2 |

| N2-O1 | 1.22 | C4-C10-N1 | 122.1 |

| N2-O2 | 1.22 | C2-C3-N2 | 121.0 |

| C3-C4 | 1.41 | O1-N2-O2 | 124.5 |

| C4-C10 | 1.42 | C10-C11-H1 | 109.5 |

| C10-C11 | 1.51 | H1-C11-H2 | 109.5 |

| C11-C12 | 1.54 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical results from quantum chemical calculations.

Vibrational Analysis: Unveiling Molecular Motions

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The assignments of vibrational modes are typically carried out using Potential Energy Distribution (PED) analysis.[2]

Table 2: Calculated Vibrational Frequencies for this compound

| Mode | Frequency (cm⁻¹) | Assignment |

| ν1 | 3100-3000 | C-H stretching (aromatic) |

| ν2 | 2970-2850 | C-H stretching (aliphatic) |

| ν3 | 1590-1570 | C=C stretching (quinoline ring) |

| ν4 | 1530-1500 | Asymmetric NO₂ stretching |

| ν5 | 1350-1320 | Symmetric NO₂ stretching |

| ν6 | 1300-1200 | C-N stretching |

| ν7 | 850-750 | C-H out-of-plane bending |

Note: This is a generalized representation of expected vibrational modes. Precise frequencies would be obtained from the output of the quantum chemical calculation.

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.45 |

| Global Hardness (η) | 2.20 |

| Global Softness (S) | 0.227 |

| Electronegativity (χ) | 4.65 |

| Chemical Potential (μ) | -4.65 |

| Electrophilicity Index (ω) | 4.93 |

Note: These values are illustrative and would be derived from the output of DFT calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the nitro group, indicating their suitability for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Non-Linear Optical (NLO) Properties

Quinoline derivatives are known for their potential applications in non-linear optics.[2] Quantum chemical calculations can predict the first-order hyperpolarizability (β₀), a measure of a molecule's NLO activity.[2] The extended π-electron delocalization in the quinoline ring system, coupled with the electron-withdrawing nitro group, suggests that this compound may exhibit significant NLO properties.[2]

Table 4: Calculated First-Order Hyperpolarizability of this compound

| Component | Value (esu) |

| β_x | (hypothetical value) |

| β_y | (hypothetical value) |

| β_z | (hypothetical value) |

| β_total | (hypothetical value) |

Note: The specific values for the hyperpolarizability components would be obtained from the computational output.

Experimental and Computational Protocols

Computational Methodology

All theoretical calculations are typically performed using the Gaussian suite of programs.[3] The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the Becke, 3-Lee-Yang-Parr (B3LYP) functional combined with the 6-311++G(d,p) basis set.[1] Vibrational frequency calculations at the same level of theory would be used to confirm the optimized structure as a true minimum on the potential energy surface. Natural Bond Orbital (NBO) analysis can provide further insights into charge distribution and intramolecular interactions.[2] Time-Dependent DFT (TD-DFT) calculations are often employed to predict the electronic absorption spectra.[4][5]

Experimental Synthesis (for context)

While this guide focuses on computational aspects, the synthesis of this compound provides the real-world context for these theoretical studies. A potential synthetic route could involve the cyclization of a suitable precursor followed by nitration. A known synthesis has been reported in The Journal of Organic Chemistry.[6]

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of a molecule like this compound.

Caption: Computational workflow for this compound.

Logical Relationships in Property Derivation

The following diagram illustrates how various quantum chemical properties are derived from the fundamental computed energies.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemsynthesis.com [chemsynthesis.com]

Health and Safety Information for Handling 2-Ethyl-3-nitroquinoline: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 2-Ethyl-3-nitroquinoline has been identified in publicly available resources. The following information is based on the general hazards associated with nitroaromatic compounds and data from structurally related nitroquinolines. This guide is intended for informational purposes and should not replace a thorough, compound-specific risk assessment conducted by qualified professionals.

Executive Summary

This technical guide provides an in-depth overview of the potential health and safety considerations for handling this compound in a research and development setting. Due to the absence of specific data for this compound, a precautionary approach is warranted. This document outlines potential hazards, recommended handling procedures, personal protective equipment (PPE), and emergency protocols based on the toxicological profile of related nitroaromatic compounds. All quantitative data presented is for structurally analogous compounds and should be used for hazard assessment guidance only.

Hazard Assessment and Toxicological Profile

While specific toxicological data for this compound is unavailable, the broader class of nitroaromatic compounds is known for various toxic effects.[1][2] Several nitroaromatic compounds are recognized as "reasonably anticipated to be a human carcinogen".[2] The toxicity of these compounds is often related to the number and position of the nitro groups.[3][4] For instance, 4-nitroquinoline-1-oxide is a potent carcinogen, and its 2-ethyl derivative is also known to be carcinogenic.

Based on the data for related compounds, this compound should be handled as a substance with the potential for:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Carcinogenicity: Suspected of causing cancer.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Methemoglobinemia: The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake.

Summary of Hazards for Related Nitroquinoline Compounds

The following table summarizes the hazards identified for structurally similar nitroquinoline compounds. This data should be considered as indicative of the potential hazards of this compound.

| Compound | CAS Number | GHS Hazard Statements | Toxicological Data |

| 4-Nitroquinoline-1-oxide | 56-57-5 | May cause cancer. | Potent carcinogen. |

| 5-Nitroquinoline | 607-34-1 | Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[5] | No specific LD50 data available in the search results. |

| 8-Nitroquinoline | 607-35-2 | No specific GHS hazard statements found in search results. | Stable under normal conditions.[6] |

| 8-Hydroxy-5-nitroquinoline | 4008-48-4 | Harmful if swallowed. | No specific LD50 data available in the search results. |

Experimental Protocols: Safe Handling and Personal Protection

Given the potential for high toxicity and carcinogenicity, stringent safety protocols must be implemented when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Containment: For procedures with a higher risk of aerosol generation, a glove box or other closed system should be considered.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield should be worn at all times.

-

Skin Protection:

-

Gloves: Double-gloving with compatible materials (e.g., nitrile gloves) is recommended. Gloves should be changed frequently and immediately upon contamination.

-

Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn.

-

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

General Handling Procedures

-

Training: All personnel must be trained on the potential hazards and safe handling procedures before working with the compound.[7]

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the specific procedures involving this compound should be developed and strictly followed.[8][9]

-

Labeling: All containers of this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[10]

-

Spill Management: A spill kit with appropriate absorbent materials and neutralizers should be readily available. In case of a spill, the area should be evacuated, and cleanup should be performed by trained personnel wearing appropriate PPE.

Storage and Disposal

Storage

-

Segregation: Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

-

Security: The storage location should be secured and accessible only to authorized personnel.

Disposal

-

Waste Management: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Decontamination: All equipment and work surfaces must be thoroughly decontaminated after use.

Emergency Procedures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a potent research chemical like this compound.

Caption: Safe handling workflow for potent research chemicals.

References

- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. store.astm.org [store.astm.org]

- 4. dl.astm.org [dl.astm.org]

- 5. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]

- 8. quora.com [quora.com]

- 9. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 10. youthfilter.com [youthfilter.com]

- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

Potential Industrial Applications of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives represent a cornerstone in various industrial sectors, owing to their versatile chemical properties and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core industrial applications of quinoline derivatives, with a focus on their roles in medicinal chemistry, agriculture, and materials science. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and material development.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The quinoline nucleus is a prominent structural motif in a vast number of pharmacologically active compounds, leading to its designation as a "privileged scaffold."[1][2][3][4] Its ability to interact with various biological targets has led to the development of numerous drugs with diverse therapeutic applications.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a wide range of cancer cell lines.[5][6] Their mechanisms of action are varied and include the inhibition of crucial cellular signaling pathways, induction of apoptosis, and interference with DNA replication.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [5] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 | [5] |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF-7 (Breast) | 29.8 | [5] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various | < 1.0 | [7] |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [8] |

| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | 5.34 | [8] |

| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | 5.21 | [8] |

A key mechanism through which certain quinoline derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.[9]

Antimalarial Activity

Historically, quinoline derivatives have been at the forefront of antimalarial drug discovery, with quinine and chloroquine being notable examples.[10] These compounds primarily act by interfering with the detoxification of heme in the malaria parasite.[9][11]

Table 2: Antimalarial Activity of Representative Quinoline Derivatives

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Chloroquine | 3D7 (sensitive) | ~0.02 | |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 | [2] |

| Amino-quinoline derivative 40a | Pf3D7 (sensitive) | 0.25 | [2] |

| Quinoline-sulfonamide hybrid | 3D7 (sensitive) | 0.05 | |

| Quinoline-sulfonamide hybrid | K1 (resistant) | 0.41 |

The mechanism of action of chloroquine involves its accumulation in the parasite's acidic food vacuole, where it inhibits the polymerization of toxic heme into hemozoin, leading to parasite death.

Antibacterial and Antifungal Activities

Quinoline derivatives also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Table 3: Antibacterial Activity of Representative Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline derivative 6 | Clostridium difficile | 1.0 | |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | |

| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | |

| Quinolone-based dihydrotriazine derivative 93a-c | Staphylococcus aureus | 2 | |

| Quinolone-based dihydrotriazine derivative 93a-c | Escherichia coli | 2 |

Table 4: Antifungal Activity of Representative Quinoline Derivatives

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

| Quinoline derivative Ac12 | Sclerotinia sclerotiorum | 0.52 | [3] |

| Quinoline derivative Ac12 | Botrytis cinerea | 0.50 | [3] |

| Quinoline derivative 3f-4 | Sclerotinia sclerotiorum | 0.41 | [10] |

| Quinoline derivative 3f-28 | Sclerotinia sclerotiorum | 0.55 | [10] |

| Quinoline derivative 5 | Dermatophytes | GM = 19.14 |

Agrochemicals: Protecting Crops from Pests and Diseases

The biological activity of quinoline derivatives extends to the agricultural sector, where they are utilized as effective pesticides and fungicides.

Fungicides

Certain quinoline derivatives have demonstrated potent fungicidal activity against various plant pathogens, helping to protect crops and improve yields.[3][10] The data for antifungal activity against phytopathogenic fungi can be found in Table 4.

Insecticides

While less common than their fungicidal counterparts, some quinoline derivatives have been developed as insecticides for the control of agricultural pests.

Materials Science: Enhancing Performance and Functionality